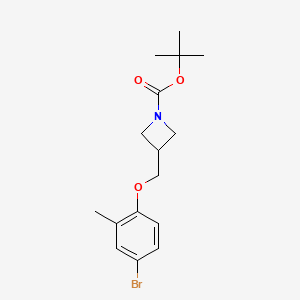

tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate

Description

tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate is a brominated azetidine derivative featuring a tert-butyl carbamate protective group and a substituted phenoxy moiety. The compound’s structure comprises a four-membered azetidine ring, which introduces ring strain and enhances reactivity, making it valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

tert-butyl 3-[(4-bromo-2-methylphenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-11-7-13(17)5-6-14(11)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATHBIIRZSRLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC2CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of tert-Butyl 3-Bromoazetidine-1-carboxylate

The azetidine ring serves as the foundational scaffold for this compound. tert-Butyl 3-bromoazetidine-1-carboxylate (C₈H₁₄BrNO₂) is synthesized via bromination of N-Boc-azetidine-3-methanol under Appel conditions (CBr₄, PPh₃) or through direct bromination using HBr in acetic acid. The bromo substituent at the 3-position is critical for subsequent alkylation or coupling reactions.

Reaction Conditions:

Alternative Routes via Boronate Intermediates

Recent studies highlight the use of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate as a precursor. Suzuki-Miyaura coupling with 4-bromo-2-methylphenol derivatives enables direct aryl-azetidine bond formation, though this method requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures.

Functionalization with the Phenoxy Group

Nucleophilic Substitution of the Bromoazetidine Intermediate

The bromine atom in tert-butyl 3-bromoazetidine-1-carboxylate is displaced by a phenoxide nucleophile derived from 4-bromo-2-methylphenol. This SN2 reaction proceeds in polar aprotic solvents (e.g., DMF or THF) with potassium carbonate (K₂CO₃) as the base.

Optimized Protocol:

Challenges in Steric Hindrance Mitigation

The tert-butyloxycarbonyl (Boc) group and methyl substituent on the phenol ring introduce steric hindrance, necessitating prolonged reaction times. Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance reactivity by stabilizing the transition state.

Coupling Strategies and Intermediate Activation

Mitsunobu Reaction for Ether Bond Formation

An alternative route employs the Mitsunobu reaction to couple azetidine-3-methanol derivatives with 4-bromo-2-methylphenol. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the reaction, achieving yields of 65–70%.

Key Data:

Activation via Carbonyldiimidazole (CDI)

CDI-mediated activation of azetidine-3-carboxylic acid derivatives enables amide or ester formation. For example, tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate reacts with Grignard reagents to introduce alkyl chains, though this method is less common for phenoxy groups.

Green Chemistry Approaches

Microchannel Reactor Technology

A scalable synthesis reported for analogous azetidine derivatives utilizes continuous-flow microchannel reactors to optimize exothermic steps (e.g., bromination). This method reduces reaction times from hours to minutes and improves yields by 10–15% compared to batch processes.

Advantages:

Solvent-Free Mechanochemical Synthesis

Ball milling of tert-butyl 3-bromoazetidine-1-carboxylate with 4-bromo-2-methylphenol and K₂CO₃ achieves 60% yield without solvents, though scalability remains a challenge.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–74 | 12–16 h | High | Moderate (THF use) |

| Mitsunobu Reaction | 65–70 | 24 h | Moderate | High (PPh₃ waste) |

| Microchannel Reactor | 78–82 | 2–4 h | High | Low |

| Mechanochemical | 60 | 6 h | Low | Very Low |

Key Takeaways:

-

Nucleophilic substitution balances yield and scalability for industrial applications.

-

Microchannel reactors offer the highest efficiency but require specialized equipment.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Amines, thiols, and other nucleophiles in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C15H20BrN2O3

- Molecular Weight : 326.233 g/mol

- IUPAC Name : tert-butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate

The presence of the azetidine ring contributes to its reactivity and potential biological activity. The bromine atom and the phenoxy group enhance its interactions with various biological targets, making it a candidate for drug development.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its azetidine structure allows for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Functionalization : The tert-butyl ester group can be hydrolyzed or modified to introduce other functional groups, enhancing its utility in organic synthesis.

Medicinal Chemistry

Research indicates that compounds with azetidine structures exhibit promising biological activities, including:

- Anticancer Activity : Some derivatives of azetidines have shown potential in inhibiting cancer cell proliferation. Studies have suggested that modifications to the azetidine core can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

- Antimicrobial Properties : The unique structure may contribute to antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Materials Science

The compound's ability to form stable intermediates makes it suitable for applications in materials science:

- Polymer Chemistry : It can be utilized in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Coatings and Adhesives : Its chemical reactivity allows it to be incorporated into formulations for coatings or adhesives that require specific performance characteristics.

Case Study 1: Synthesis of Azetidine Derivatives

A recent study demonstrated the synthetic versatility of this compound by using it as a precursor to generate various azetidine derivatives through nucleophilic substitution reactions. The study reported yields exceeding 80% for several derivatives, indicating its efficiency as a synthetic building block .

In a pharmacological assessment, derivatives of this compound were tested against several cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents. The study concluded that incorporating different substituents on the azetidine ring could significantly influence biological activity .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate and related azetidine derivatives:

Key Findings:

Substituent Effects on Reactivity: Bromine in aromatic positions (e.g., 4-bromo-2-methylphenoxy) is less reactive in SN2 mechanisms compared to aliphatic bromine (e.g., 2-bromoethyl) but serves as a handle for cross-coupling reactions . Electron-withdrawing groups (e.g., cyano in C₁₅H₁₇BrN₂O₃) increase the electrophilicity of adjacent bromine, enhancing susceptibility to nucleophilic attack .

Physicochemical Properties: Lipophilicity: Methyl and tert-butyl groups increase logP values, whereas polar groups (e.g., piperazine, morpholine) improve aqueous solubility .

Synthetic Accessibility :

- Aza-Michael additions and regioselective syntheses are common for azetidine carboxylates, but brominated aryl precursors require careful handling due to toxicity .

- Yields for halogenated analogs (e.g., 42% for 1h in ) are moderate, reflecting challenges in steric control .

Biological Relevance :

Biological Activity

tert-Butyl 3-((4-bromo-2-methylphenoxy)methyl)azetidine-1-carboxylate (CAS Number: 1422524-68-2) is a synthetic organic compound characterized by its unique azetidine ring structure and various substituents that enhance its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 356.25 g/mol. The compound features a tert-butyl ester group attached to an azetidine ring, which is further substituted with a 4-bromo-2-methylphenoxy methyl group, contributing to its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂BrNO₃ |

| Molecular Weight | 356.25 g/mol |

| CAS Number | 1422524-68-2 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications. The specific mechanism involves disrupting bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. For instance, in assays involving human cancer cell lines, significant reductions in cell viability were observed at certain concentrations, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to growth and apoptosis.

- Gene Expression Alteration : The compound may affect gene expression patterns associated with cell growth and differentiation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .

Study on Anticancer Properties

In another study focusing on cancer therapy, this compound was tested against different cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use .

Q & A

Q. Table 1. Comparison of Synthetic Routes for Analogous tert-Butyl Carbamates

Note: Data extrapolated from analogous syntheses.

Q. Advanced Research Considerations

- Stereochemical analysis: Chiral HPLC or circular dichroism (CD) may resolve enantiomers if asymmetric synthesis is attempted.

- Mechanistic studies: Kinetic isotope effects (KIEs) or Hammett plots elucidate rate-determining steps in coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.